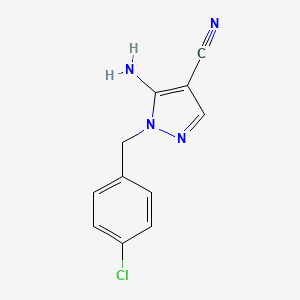
2-(acetoacetylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(acetoacetylamino)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also referred to as N-(2-oxo-2-phenylethyl)acetamide or Acetoacetanilide. It is a white powder that is soluble in ethanol, acetone, and chloroform.
Mécanisme D'action
The mechanism of action of 2-(acetoacetylamino)benzamide is not fully understood. However, it has been suggested that it works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It has also been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It has also been found to inhibit the growth of cancer cells, and it has been suggested that it may help to prevent the development of Alzheimer's disease. In addition, it has been found to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(acetoacetylamino)benzamide in lab experiments is its low toxicity. It is also relatively easy to synthesize, and it is readily available. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. In addition, its effectiveness may vary depending on the specific application.
Orientations Futures
There are several future directions for the study of 2-(acetoacetylamino)benzamide. One possible direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. In addition, further research is needed to fully understand its mechanism of action and to determine its effectiveness in different applications.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of several diseases. However, further research is needed to fully understand its mechanism of action and to determine its effectiveness in different applications.
Méthodes De Synthèse
The synthesis of 2-(acetoacetylamino)benzamide can be achieved through various methods. One of the most common methods is the reaction between acetoacetic ester and aniline in the presence of acid. The reaction produces a compound that is then treated with acetic anhydride to form this compound. Another method involves the reaction between benzoyl chloride and acetoacetanilide in the presence of a base.
Applications De Recherche Scientifique
2-(acetoacetylamino)benzamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, it has been found to have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
2-(3-oxobutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)6-10(15)13-9-5-3-2-4-8(9)11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBUIRYUIBNXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5788437.png)
![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5788444.png)






![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5788520.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)